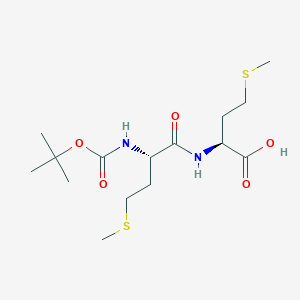![molecular formula C11H8N2O2 B1292471 [2,3'-Bipyridine]-3-carboxylic acid CAS No. 851368-00-8](/img/structure/B1292471.png)
[2,3'-Bipyridine]-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bipyridines are a family of organic compounds consisting of two pyridyl rings . They are colorless solids, soluble in organic solvents and slightly soluble in water . Bipyridines are significant in various fields, including pesticides .
Synthesis Analysis
The synthesis of bipyridine derivatives often involves reactions with appropriate metal salts in water . For instance, the reaction of 2,2’-bipyridine-5,5’-dicarboxylic acid with metal salt in water provided mononuclear complexes .Molecular Structure Analysis
Bipyridine-based complexes often exhibit neutral six-coordinate metal–ligand complexes . The exposed location of the N atoms in 4,4’-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2’-bipyridine .Chemical Reactions Analysis
Bipyridine complexes are used in studies of electron and energy transfer, supramolecular, and materials chemistry, and catalysis .Physical And Chemical Properties Analysis
All samples of a pure substance have the same chemical and physical properties . For example, pure copper is always a reddish-brown solid (a physical property) and always dissolves in dilute nitric acid to produce a blue solution and a brown gas (a chemical property) .Applications De Recherche Scientifique
Coordination Chemistry and Catalysis
[2,3’-Bipyridine]-3-carboxylic acid: is a versatile ligand in coordination chemistry, known for its ability to form stable complexes with transition metals. These complexes are crucial in catalysis, particularly in reactions such as Suzuki coupling, where they facilitate the cross-coupling of aryl halides with aryl boronic acids . The carboxylic acid group can be used to introduce additional functionality or to anchor the ligand to solid supports, enhancing the recyclability of the catalyst.
Supramolecular Chemistry
The bipyridine moiety is a building block for supramolecular architectures due to its ability to engage in π-π interactions and metal coordination. In supramolecular chemistry, [2,3’-Bipyridine]-3-carboxylic acid can be utilized to construct complex structures like rotaxanes and catenanes, which have applications in molecular machines and sensors .
Organic Electronics
Bipyridine derivatives are known for their electrochemical properties, which make them suitable for use in organic electronics[2,3’-Bipyridine]-3-carboxylic acid can be incorporated into organic light-emitting diodes (OLEDs) and solar cells as part of the active layer or as a hole-transporting material, improving the efficiency and stability of these devices .
Fluorescent Probes and Sensors
The photophysical properties of bipyridine derivatives make them excellent candidates for fluorescent probes and sensors. [2,3’-Bipyridine]-3-carboxylic acid can be used to monitor pH changes or the presence of metal ions in biological and environmental samples. Its fluorescence can be tuned by modifying the carboxylic acid group, allowing for targeted sensing applications .
Pharmaceutical Research
In pharmaceutical research, bipyridine derivatives are explored for their biological activity. [2,3’-Bipyridine]-3-carboxylic acid can serve as a scaffold for drug development, particularly in the design of enzyme inhibitors or receptor modulators. Its structural rigidity and potential for diverse functionalization make it a valuable compound in medicinal chemistry .
Material Science
The rigid structure and coordination ability of [2,3’-Bipyridine]-3-carboxylic acid are advantageous in material science. It can be used to create metal-organic frameworks (MOFs) with specific pore sizes and functionalities. These MOFs have applications in gas storage, separation processes, and catalysis .
Photocatalysis
[2,3’-Bipyridine]-3-carboxylic acid: can act as a ligand in photocatalytic systems, where it helps to harness light energy to drive chemical reactions. This application is particularly relevant in the field of green chemistry, where photocatalysis is used to create sustainable processes for the synthesis of organic compounds .
Analytical Chemistry
In analytical chemistry, [2,3’-Bipyridine]-3-carboxylic acid can be employed in chiral separations and enantioselective analyses. The carboxylic acid group allows for derivatization with chiral agents, facilitating the resolution of racemic mixtures and contributing to the understanding of stereochemistry in complex molecules .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-pyridin-3-ylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-4-2-6-13-10(9)8-3-1-5-12-7-8/h1-7H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOKBNOWCJXTND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)







